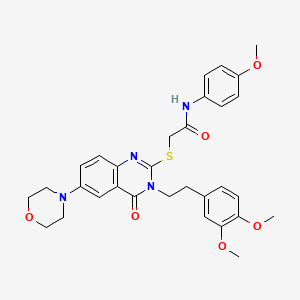

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their broad biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a dihydroquinazolinone core, which is often associated with antifungal and anticancer activities, as well as morpholine and methoxyphenyl groups that could influence its bioactivity and pharmacokinetics.

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves a multi-step process. For instance, the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was achieved through a green synthetic procedure involving a two-step process starting from anthranilic acid. The first step included the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using deep eutectic solvents (DES) and the second step involved S-alkylation under microwave-induced reaction conditions, yielding the final product with a 59% yield . This approach highlights the potential for environmentally friendly synthesis routes for such compounds.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of substituents like morpholine and methoxy groups can significantly affect the molecule's electronic distribution, conformation, and overall three-dimensional shape, which in turn can influence its interaction with biological targets. The molecular modeling studies of similar compounds have been conducted to understand their binding affinities and interactions with enzymes such as methionine synthase, which is overexpressed in certain tumor cells .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The synthesis of these compounds often involves the formation of amide bonds, as seen in the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These reactions are crucial for introducing different functional groups that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of a related compound improved its plasmatic stability while maintaining antifungal activity . These properties are essential for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Wissenschaftliche Forschungsanwendungen

Structural Insights and Molecular Interactions

The study of structural aspects of amide-containing isoquinoline derivatives, including those similar in structure to 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, reveals insights into their formation and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, indicating a potential for forming diverse structural arrangements with applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

Antitumor Activity

Research into novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant broad-spectrum antitumor activity, suggesting that derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide may hold potential as antitumor agents. The compounds displayed potency against various cancer cell lines, underscoring their therapeutic potential in oncology (Al-Suwaidan et al., 2016).

Antifungal and Antimicrobial Properties

Derivatives of 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit promising antifungal and antimicrobial activities. This is evidenced by compounds showing fungicidal effects against Candida and Aspergillus species, indicating their potential in treating fungal infections and contributing to the development of new antifungal therapies (Bardiot et al., 2015).

Synthesis and Molecular Docking

Studies focusing on the synthesis and molecular docking of similar compounds provide valuable insights into their potential interactions with biological targets. For instance, the comprehensive structural and vibrational study of related compounds, combined with molecular docking, suggests their potential inhibitory activity against specific protein complexes. This indicates a route for exploring these compounds in drug discovery, particularly in targeted therapies against cancer and other diseases (El-Azab et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGANFUPXIWLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)

![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)